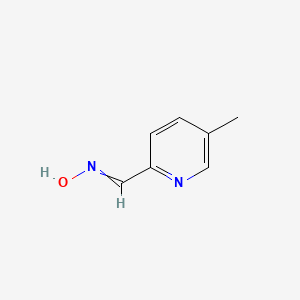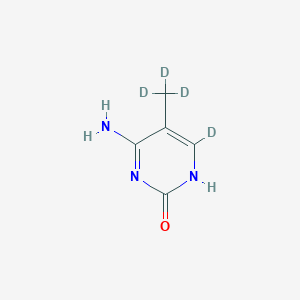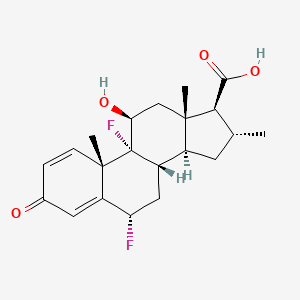
2-Methylthio-N6-isopentenyladenosine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthio-N6-isopentenyladenosine-d6 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of adenosine, modified with a methylthio group at the 2-position and an isopentenyl group at the N6-position. This compound is particularly significant in the study of RNA modifications and their roles in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-N6-isopentenyladenosine-d6 involves multiple steps, starting from adenosine. The key steps include the introduction of the methylthio group and the isopentenyl group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylthio-N6-isopentenyladenosine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while reduction can result in the removal of the isopentenyl group .
Wissenschaftliche Forschungsanwendungen
2-Methylthio-N6-isopentenyladenosine-d6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of modified nucleosides.
Biology: The compound is significant in understanding RNA modifications and their roles in gene expression and regulation.
Medicine: Research involving this compound contributes to the development of therapeutic strategies targeting RNA modifications.
Wirkmechanismus
The mechanism of action of 2-Methylthio-N6-isopentenyladenosine-d6 involves its incorporation into RNA molecules, where it influences the structure and function of the RNA. The methylthio and isopentenyl groups play crucial roles in stabilizing the RNA structure and enhancing its interactions with other molecules. This modification can affect the efficiency of protein translation and the overall energy metabolism in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylthio-N6-threonylcarbamoyladenosine
- N6-isopentenyladenosine
- 2-Methylthio-N6-isopentenyladenosine
Uniqueness
2-Methylthio-N6-isopentenyladenosine-d6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various experimental setups. This feature makes it particularly valuable in studies involving RNA modifications and their biological implications .
Eigenschaften
Molekularformel |
C16H23N5O4S |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
(2R,5R)-2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15-/m1/s1/i1D3,2D3 |
InChI-Schlüssel |
VZQXUWKZDSEQRR-FUYJEUCRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@H](O3)CO)O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




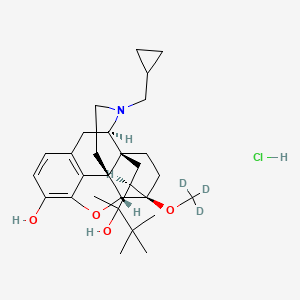
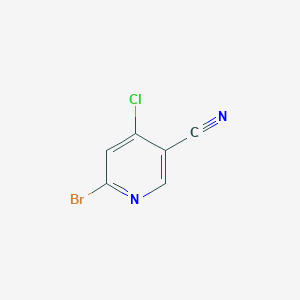
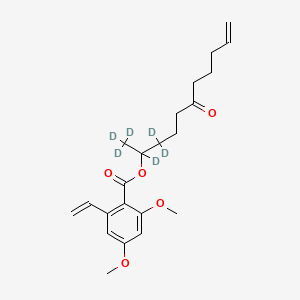
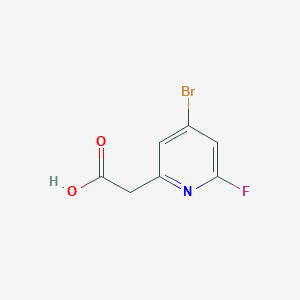
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)

